molecular formula C18H14N2OS2 B14151493 N-(diphenylcarbamothioyl)thiophene-2-carboxamide CAS No. 5554-76-7

N-(diphenylcarbamothioyl)thiophene-2-carboxamide

Cat. No.: B14151493
CAS No.: 5554-76-7
M. Wt: 338.5 g/mol
InChI Key: BHXDMYVIHYWRRL-UHFFFAOYSA-N
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Description

N-(diphenylcarbamothioyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylcarbamothioyl)thiophene-2-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. This reaction is carried out in the presence of alcoholic sodium ethoxide . The reaction conditions include maintaining an appropriate temperature and pH to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the common methods used for the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylcarbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(diphenylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit bacterial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(diphenylcarbamothioyl)thiophene-2-carboxamide include other thiophene derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct biological and chemical properties. Its diphenylcarbamothioyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

5554-76-7

Molecular Formula

C18H14N2OS2

Molecular Weight

338.5 g/mol

IUPAC Name

N-(diphenylcarbamothioyl)thiophene-2-carboxamide

InChI

InChI=1S/C18H14N2OS2/c21-17(16-12-7-13-23-16)19-18(22)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,19,21,22)

InChI Key

BHXDMYVIHYWRRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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